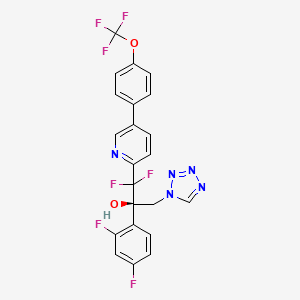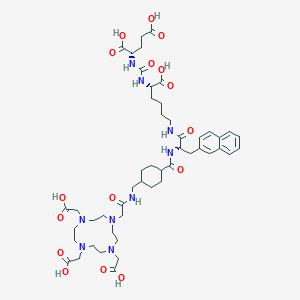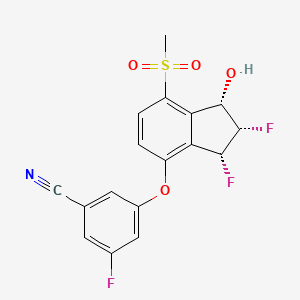
Quilseconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quilseconazole, also known as VT-1129, is a tetrazole-pyridine hybrid derived from oteseconazole . It has been studied against fungal CYP51 (using Cryptococcus species) and human CYP51 .
Molecular Structure Analysis
Quilseconazole has a molecular formula of C22H14F7N5O2 . Its average mass is 513.368 Da and its monoisotopic mass is 513.103577 Da .
Physical And Chemical Properties Analysis
Quilseconazole has a molecular weight of 513.37 . It is a solid substance that is soluble in DMSO at 100 mg/mL (ultrasonic) . More specific physical and chemical properties are not detailed in the available resources.
Aplicaciones Científicas De Investigación
Sensitivity in Phytochemical Investigations : Development of sensitive chromatographic and spectroscopic techniques has enhanced the investigation of natural products in plants, leading to the discovery of various compounds with potential therapeutic applications, including alkaloids and terpenoids (Phillipson, 1995).
Quinazoline Derivatives in Cancer Treatment : Quinazoline, a moiety with broad biological properties, has shown promise in cancer treatment, with several patents and articles published on novel quinazoline derivatives displaying anticancer activity. This highlights the potential of quinazoline compounds in inhibiting various therapeutic protein targets (Ravez et al., 2015).
Liposomal Formulations for Improved Drug Delivery : The study of liposomal formulations, like that of voriconazole, demonstrates how encapsulating drugs in liposomes can enhance their pharmacokinetics, tissue distribution, and antifungal activity. This approach may offer insights into improving the delivery and efficacy of other compounds, potentially including Quilseconazole (Veloso et al., 2018).
Quinazoline Pharmacophore in Medicine : The quinazoline pharmacophore plays a significant role in drug development, with various derivatives exhibiting a wide range of biological potentials. This comprehensive overview of quinazoline chemistry may provide insights relevant to the development of compounds like Quilseconazole (Ajani et al., 2016).
Antimalarial Activity of Quinoline and Quinazoline Alkaloids : The history and antimalarial activity of quinine and related quinoline and quinazoline alkaloids offer valuable insights. This understanding can be relevant for exploring the potential antimalarial properties of compounds like Quilseconazole (Hempelmann, 2007).
Quinazolinone Derivatives as Potential Therapeutic Agents : Quinazolinone has been considered for a wide range of medicinal activities, including anticancer. The diversity in its biological response profile suggests its significance in various therapeutic interventions, which may be relevant for Quilseconazole research (Sharma et al., 2011).
Mecanismo De Acción
The mechanism of action of Quilseconazole involves the inhibition of the fungal enzyme cytochrome P450 . Quilseconazole has a high degree of selectivity for this enzyme, which is believed to have a positive effect on its toxicity in comparison with the known fungicidal preparations of the azole class .
Propiedades
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHACHJIXJSPD-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quilseconazole | |
CAS RN |
1340593-70-5 |
Source


|
| Record name | VT-1129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUILSECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)




![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
